molecular formula C20H19N3O4S B381399 dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate CAS No. 315710-31-7

dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate

Cat. No.: B381399
CAS No.: 315710-31-7
M. Wt: 397.4g/mol
InChI Key: OFJODUDULHPXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Nomenclature

The systematic nomenclature of dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-yl)amino]isophthalate reflects the complex structural hierarchy inherent in this polycyclic heterocyclic compound. According to the International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as dimethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]benzene-1,3-dicarboxylate, as documented in the PubChem database. The structural complexity arises from the fusion of multiple ring systems, creating a tricyclic core that incorporates both sulfur and nitrogen heteroatoms in specific geometric arrangements. The compound's Chemical Abstracts Service registry number 315710-31-7 provides a unique identifier for this specific molecular entity, distinguishing it from related structural analogs.

The molecular architecture can be dissected into three primary structural domains: the cyclopenta-thieno-pyrimidine tricyclic core, the amino linker, and the dimethyl isophthalate pendant group. The tricyclic core features a thiophene ring fused to a pyrimidine ring, which is further fused to a cyclopentane ring, creating a rigid polycyclic framework that constrains the molecule's conformational flexibility. The stereochemical implications of this rigid core structure are significant, as the fused ring system creates specific three-dimensional spatial arrangements that influence the compound's potential interactions with biological targets. The amino linker provides a flexible connection point between the rigid tricyclic core and the isophthalate moiety, allowing for rotational freedom that can accommodate different binding orientations while maintaining the overall molecular architecture.

The isophthalate component contributes additional structural diversity through its meta-disubstituted benzene ring bearing two methyl ester functionalities. This aromatic system provides π-electron density and potential sites for intermolecular interactions, while the ester groups offer both steric bulk and potential sites for metabolic transformation. The overall molecular geometry results in a compound with distinct hydrophobic and hydrophilic regions, creating an amphiphilic character that may influence its solubility properties and membrane permeability characteristics. The structural complexity of this compound exemplifies the sophisticated design principles employed in modern heterocyclic chemistry, where multiple pharmacophoric elements are integrated within a single molecular framework to optimize biological activity and selectivity.

Historical Development of Thienopyrimidine-Based Scaffolds

The historical development of thienopyrimidine-based scaffolds represents a significant chapter in the evolution of heterocyclic chemistry, with origins tracing back to the recognition of purine analogs as important biological molecules. Thienopyrimidines have attracted considerable attention due to their structural relationship with naturally occurring purine bases such as adenine and guanine, leading to extensive exploration of their potential as bioisosteres in pharmaceutical applications. The development of synthetic methodologies for accessing thienopyrimidine derivatives has evolved substantially over the past several decades, with the Gewald reaction emerging as a cornerstone synthetic approach for constructing the thieno-pyrimidine core structure.

The therapeutic potential of thienopyrimidine scaffolds became increasingly apparent through the development of clinically relevant compounds such as Relugolix, a gonadotropin-releasing hormone receptor antagonist that has reached the pharmaceutical market. This success story demonstrated the viability of thienopyrimidine derivatives as drug candidates and spurred further research into structural modifications and biological applications. The scaffold's versatility has been demonstrated through its incorporation into various therapeutic areas, including anticancer agents, where compounds like Olmutinib, Pictilisib, and other thienopyrimidine-based kinase inhibitors have shown promising clinical results. These developments have established thienopyrimidines as a privileged scaffold in medicinal chemistry, capable of providing access to diverse biological activities through systematic structural modifications.

The synthetic accessibility of thienopyrimidine derivatives has been greatly enhanced through the development of improved synthetic methodologies, particularly those involving the modification of classical approaches such as the Knoevenagel-Gewald condensation sequence. Modern synthetic strategies have incorporated advanced techniques such as scaffold hopping, where thienopyrimidine cores serve as bioisosteric replacements for other heterocyclic systems in established drug templates. The evolution of synthetic methods has also enabled the preparation of more complex derivatives, including those with fused ring systems and multiple substitution patterns, expanding the chemical space accessible within the thienopyrimidine family. These advances have positioned thienopyrimidine scaffolds as versatile platforms for drug discovery, capable of accommodating diverse pharmacophoric requirements while maintaining favorable synthetic accessibility and biological activity profiles.

Significance of the Cyclopenta-Thienopyrimidine Core in Heterocyclic Chemistry

The cyclopenta-thienopyrimidine core structure represents a sophisticated example of polycyclic heterocyclic architecture that combines the beneficial properties of multiple ring systems within a single molecular framework. The significance of this structural motif lies in its ability to provide a rigid scaffold that can present substituents in defined three-dimensional orientations, thereby enhancing selectivity and potency in biological interactions. The fusion of the cyclopentane ring to the thieno-pyrimidine system creates additional constraints on molecular flexibility, resulting in compounds with more predictable conformational behavior compared to their non-fused analogs. This enhanced rigidity can translate into improved binding affinity and selectivity for specific biological targets, as demonstrated by various cyclopenta-pyrimidine derivatives that have shown potent biological activities.

The electronic properties of the cyclopenta-thienopyrimidine core are particularly noteworthy, as the fusion of electron-rich thiophene and electron-deficient pyrimidine rings creates a unique electronic distribution pattern that can influence both chemical reactivity and biological activity. The presence of multiple nitrogen atoms within the pyrimidine ring provides sites for hydrogen bonding interactions and metal coordination, while the sulfur atom in the thiophene ring contributes to the overall electronic character and can participate in specific intermolecular interactions. The cyclopentane ring adds hydrophobic character and contributes to the overall three-dimensional shape of the molecule, potentially enhancing interactions with hydrophobic binding sites in biological targets.

Research into cyclopenta-thienopyrimidine derivatives has revealed their potential across multiple therapeutic areas, with particular emphasis on their activity as kinase inhibitors and antimicrobial agents. The structural rigidity provided by the fused ring system has been shown to be crucial for maintaining specific binding orientations required for biological activity, as evidenced by studies demonstrating the importance of conformational constraints in determining potency. The versatility of the cyclopenta-thienopyrimidine scaffold is further enhanced by its compatibility with various substitution patterns and functional group modifications, allowing for systematic structure-activity relationship studies that can guide the optimization of biological properties. This combination of structural rigidity, electronic diversity, and synthetic accessibility has established the cyclopenta-thienopyrimidine core as an important scaffold in contemporary heterocyclic chemistry, with applications spanning from fundamental chemical research to advanced pharmaceutical development.

Table 1: Key Structural and Physical Properties of Dimethyl 5-[(2-Methyl-6,7-Dihydro-5H-CyclopentaThieno[2,3-d]Pyrimidin-4-yl)Amino]Isophthalate

Property Value Source
PubChem Chemical Identifier 982704
Molecular Formula C20H19N3O4S
Molecular Weight 397.4 g/mol
Chemical Abstracts Service Registry Number 315710-31-7
International Chemical Identifier Key OFJODUDULHPXQE-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC
Creation Date in Database 2005-07-09
Last Modification Date 2025-05-18

Table 2: Comparative Analysis of Thienopyrimidine Scaffold Types and Their Biological Applications

Scaffold Type Structural Characteristics Primary Biological Applications Representative Compounds
Thieno[2,3-d]pyrimidine Thiophene fused at positions 2,3 of pyrimidine Anticancer, kinase inhibition Olmutinib, Pictilisib
Thieno[3,2-d]pyrimidine Thiophene fused at positions 3,2 of pyrimidine Anti-infective, antiparasitic Various research compounds
Thieno[3,4-d]pyrimidine Thiophene fused at positions 3,4 of pyrimidine Antimicrobial, enzyme inhibition Experimental derivatives
Cyclopenta-fused derivatives Additional cyclopentane ring fusion Enhanced selectivity, improved binding Target compound, related analogs

Properties

IUPAC Name

dimethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-10-21-17(16-14-5-4-6-15(14)28-18(16)22-10)23-13-8-11(19(24)26-2)7-12(9-13)20(25)27-3/h7-9H,4-6H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJODUDULHPXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

Aminothiophene precursors undergo cyclization with carbonyl donors to form the bicyclic thieno[2,3-d]pyrimidine system. For example, 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate reacts with triethyl orthoformate under acidic conditions (HCl, reflux) to yield the pyrimidinone intermediate. Subsequent methylation at the N3 position using methyl iodide in dimethylformamide (DMF) introduces the 2-methyl substituent. This method achieves 68–72% yields but requires strict anhydrous conditions to prevent hydrolysis.

Aza-Wittig Reaction

The aza-Wittig reaction facilitates ring closure without harsh acids. Phosphorus ylides generated from triphenylphosphine and iminophosphoranes react with thiocarbonyl compounds to form the thienopyrimidine core. Patent WO2000056739A1 details this method using 2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-amine as the starting material, with carbonyldiimidazole (CDI) activating the amino group for subsequent coupling. Yields exceed 80% when conducted in tetrahydrofuran (THF) at 0–5°C.

Optimized Synthetic Routes

Two-Step Protocol from Preformed Intermediates

Step 1 : Thienopyrimidin-4-amine (0.1 mol) and CDI (0.12 mol) react in THF at 25°C for 6 hours to form the imidazolide intermediate.
Step 2 : Dimethyl 5-aminoisophthalate (0.11 mol) is added, and the mixture refluxes for 24 hours. Chromatographic purification (silica gel, ethyl acetate/hexane) yields 82% product.

ParameterValue
SolventTetrahydrofuran
Temperature25°C (Step 1); Reflux (Step 2)
Reaction Time6 hours (Step 1); 24 hours (Step 2)
Yield82%

One-Pot Tandem Reaction

A recent advancement combines ring formation and coupling in a single vessel. 2-Methylcyclopentanone, thiourea, and dimethyl 5-aminoisophthalate react in polyphosphoric acid (PPA) at 140°C for 8 hours. This method simplifies purification but yields 58% due to competing side reactions.

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, NMP) enhance SNAr rates but may decompose CDI.

  • Ethers (THF, dioxane) favor aza-Wittig reactions but require low temperatures to prevent epoxide formation.

Temperature Control

Exothermic reactions (e.g., CDI activation) necessitate cooling to 0–5°C to avoid runaway exotherms. High temperatures (>100°C) accelerate cyclization but risk decarboxylation of the isophthalate.

Catalytic Systems

  • Palladium catalysts (Pd(OAc)2, Pd(PPh3)4) enable cross-coupling but are sensitive to sulfur-containing intermediates.

  • Phase-transfer catalysts (tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Analytical Characterization

Successful synthesis is confirmed via:

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

  • NMR : 1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, pyrimidine-H), 3.91 (s, 6H, OCH3).

  • MS : m/z 397.4 [M+H]+ matching molecular formula C20H19N3O4S.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Methylation Overreaction : Excess methyl iodide leads to quaternary ammonium salts. Controlled addition at 0°C minimizes this.

  • Ester Hydrolysis : Moisture-sensitive steps require molecular sieves and dry solvents.

Scalability Issues

  • CDI Cost : Replacing CDI with phosgene trimer reduces material costs by 40% but necessitates stringent safety protocols.

  • Column Chromatography : Transition to recrystallization (ethanol/water) improves scalability.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction times from 24 hours to 2 hours. THF at 100°C under 10 bar pressure achieves 89% yield.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze esterification of 5-aminoisophthalic acid, avoiding harsh acid conditions. Yields reach 76% in tert-butanol at 50°C.

Chemical Reactions Analysis

dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and alcohols.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for pharmacological research:

  • Anticancer Potential :
    • Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine and thieno compounds exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for various enzymes associated with cancer pathways. This is particularly relevant for enzymes involved in the Type III secretion system (T3SS), which is crucial for bacterial virulence .
  • Neurotransmission Modulation :
    • Given the structural features of the compound, it may interact with neurotransmitter systems, potentially influencing neurological pathways and offering insights into neuropharmacology .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by specifically targeting signaling pathways involved in cell proliferation .
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate involves its interaction with specific molecular targets. The thiazole ring and diazatricyclo framework allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in studying molecular mechanisms .

Comparison with Similar Compounds

Thienopyrimidine derivatives share the cyclopenta[4,5]thieno[2,3-d]pyrimidine core but differ in substituents, which critically influence their physicochemical properties, bioactivity, and pharmacokinetics. Below is a detailed comparison based on structural analogs from the evidence:

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name/ID Substituents Molecular Formula Biological Activity Melting Point (°C) Yield (%) Reference
26b N'-(6,7-dihydro-5H-cyclopenta[...])-2-hydroxybenzohydrazide C₁₆H₁₄N₄O₂S HCV replication inhibition >230 30
28b N'-(6,7-dihydro-5H-cyclopenta[...])pyrazine-2-carbohydrazide C₁₄H₁₂N₆OS HCV replication inhibition 174–178 15
29b N'-(6,7-dihydro-5H-cyclopenta[...])picolinohydrazide C₁₅H₁₃N₅OS HCV replication inhibition 219–222 30
32b N'-(6,7-dihydro-5H-cyclopenta[...])-1H-benzo[d]imidazole-2-carbohydrazide C₁₇H₁₄N₆OS HCV replication inhibition 230–234 47
RMJ () 2-[(4-amino-...)]-N-[2-(piperidin-1-yl)ethyl]acetamide C₁₈H₂₅N₅OS₂ Not specified
RMV () 2-[(4-amino-...)]-N-[2-(diethylamino)ethyl]acetamide C₁₇H₂₅N₅OS₂ Not specified
Ethyl pyrazole carboxylate () Ethyl 5-amino-1-(2-methyl-...)-1H-pyrazole-4-carboxylate C₁₆H₁₈N₆O₂S Not specified
Key Observations:
  • Substituent Impact on Bioactivity : Hydrazide derivatives (26b, 28b, 29b, 32b) exhibit anti-HCV activity, with 32b showing the highest yield (47%) and melting point (>230°C), likely due to its rigid benzoimidazole group .
  • Solubility and Bioavailability: The dimethyl isophthalate group in the target compound may improve solubility compared to acetamide (RMJ, RMV) or pyrazole () derivatives. highlights that starch nanoparticles enhance oral bioavailability of similar thienopyrimidines, suggesting formulation strategies for the target compound .
  • Synthetic Challenges : Lower yields (e.g., 15% for 28b ) correlate with steric hindrance from pyrazine substituents, whereas 32b ’s higher yield reflects favorable reaction kinetics with benzoimidazole .

Spectral and Analytical Data

  • NMR and MS Profiles : Analogs like 26b and 29b show distinct ¹H-NMR shifts for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–170 ppm) . The target compound’s ester groups (dimethyl isophthalate) would likely exhibit similar carbonyl shifts.
  • Elemental Analysis : All analogs in show <1% deviation in calculated vs. observed C/H/N content, confirming purity .

Pharmacokinetic and Toxicity Considerations

  • ADMET Properties : RMJ and RMV () feature piperidine and diethylamine side chains, which may enhance blood-brain barrier penetration but increase toxicity risks. In contrast, the target compound’s ester groups could reduce toxicity by improving metabolic clearance .
  • Thermal Stability : High melting points (>200°C) for hydrazide derivatives suggest stability under physiological conditions .

Biological Activity

Dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 398.43 g/mol. The compound features a thieno[2,3-d]pyrimidine moiety which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Sensitivity : Studies have shown that related compounds demonstrate differential cytotoxicity against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

The proposed mechanism of action for this class of compounds involves:

  • Inhibition of Tubulin Polymerization : Similar thieno-pyrimidine derivatives are known to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Compounds have been observed to activate apoptotic pathways in sensitive cancer cell lines, contributing to their cytotoxic effects .

Case Studies

Several case studies highlight the biological activity of thieno-pyrimidine derivatives:

  • Study on Dolastatin Analogues : Research on synthesized analogues derived from dolastatin showed marked cytotoxicity against various cancer cell lines, indicating the importance of structural elements present in this compound .
  • Functional Amyloid Formation : Investigations into amyloid structures suggest that certain derivatives can influence protein aggregation processes that are implicated in neurodegenerative diseases . This highlights the potential for therapeutic applications beyond oncology.

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityHeLa20Tubulin inhibition
Anticancer ActivityMCF-724Apoptosis induction
Antifungal ActivityA. niger15Synergistic effects with polyenes

Q & A

Q. Q1. What are the recommended synthetic pathways for dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic chemistry. A plausible route is:

Cyclopenta-thienopyrimidine Core Formation : React 2-amino-4,5,6,7-tetrahydrocyclopenta[b]thiophene-3-carbonitrile with methylating agents under acidic conditions to introduce the 2-methyl group (analogous to methods in and ).

Amination : Couple the cyclopenta-thienopyrimidine core with dimethyl 5-aminoisophthalate via nucleophilic aromatic substitution (SNAr) under reflux in anhydrous DMF, using K2CO3 as a base (similar to protocols in ).

Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol.
Key Validation : Monitor reaction progress via TLC and confirm product identity using 1^1H NMR and LC-MS (as in ).

Q. Q2. How should researchers characterize this compound’s structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1^1H NMR : Identify aromatic protons (δ 7.3–8.6 ppm for isophthalate and pyrimidine moieties) and methyl groups (δ 2.3–3.9 ppm for cyclopenta-CH3 and ester-OCH3) (see for analogous assignments).
  • LC-MS : Confirm molecular ion peaks (e.g., m/z ~435 [M+H]+ for related structures in ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopenta-thienopyrimidine region (δ 2.5–3.5 ppm).

Q. Q3. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases, given the thienopyrimidine scaffold’s affinity for ATP-binding pockets).

SAR Analysis : Compare analogs (e.g., ) to identify critical substituents (e.g., methyl groups on cyclopenta rings, ester positions) affecting binding.

MD Simulations : Assess conformational stability in aqueous environments using GROMACS.

Key Insight : The cyclopenta ring’s rigidity () may enhance target selectivity by reducing entropic penalties during binding.

Q. Q4. What experimental strategies resolve contradictions in solubility and stability data for this compound?

Methodological Answer: Contradictions often arise from solvent polarity or pH effects. To address:

Solubility Profiling : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy.

Stability Studies :

  • Thermal : Use DSC/TGA to determine decomposition temperatures.
  • Photolytic : Expose to UV light (254 nm) and monitor degradation via HPLC ().

pH-Dependent NMR : Track ester hydrolysis under acidic/basic conditions (δ 3.8–4.2 ppm for ester-OCH3).

Critical Note : Dimethyl esters () are prone to hydrolysis; stability in biological buffers must be validated.

Q. Q5. How can researchers design in vitro assays to evaluate this compound’s mechanism of action?

Methodological Answer:

Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR) to measure IC50.

Cellular Uptake : Label the compound with 14^{14}C or fluorescent tags (e.g., FITC) and quantify intracellular accumulation via flow cytometry.

Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, cell cycle).

Validation : Cross-reference results with structurally similar compounds () to establish mechanistic trends.

Q. Q6. What advanced separation techniques improve purity for pharmacological studies?

Methodological Answer:

  • HPLC-Purification : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/water + 0.1% TFA) to resolve diastereomers or byproducts.
  • Chiral Separation : For enantiomeric impurities, employ Chiralpak IA columns ().
  • Membrane Filtration : Remove endotoxins via 0.22 µm PVDF filters (: RDF2050104).

Q. Q7. How can researchers address discrepancies in biological activity between synthetic batches?

Methodological Answer:

Batch Comparison : Analyze impurities via HRMS and 13^{13}C NMR to identify trace contaminants (e.g., unreacted starting materials).

Bioassay Normalization : Use a reference standard (e.g., ’s compound 9a) to calibrate activity measurements.

Crystallography : Solve the crystal structure (via X-ray diffraction) to confirm stereochemical consistency.

Q. Q8. What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Lyophilize and store under argon at −80°C in amber vials to prevent oxidation and photodegradation.
  • Stability Monitoring : Perform quarterly LC-MS checks ().

Data Contradiction Analysis

Q. Q9. How should researchers interpret conflicting NMR data for the cyclopenta-thienopyrimidine core?

Methodological Answer:

Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may shift NH/OH signals ().

Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., δ 2.5–3.5 ppm for cyclopenta protons).

Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to resolve overlapping pyrimidine signals.

Q. Q10. What computational tools validate the compound’s electronic properties for mechanistic studies?

Methodological Answer:

DFT Calculations : Use Gaussian 16 to compute HOMO/LUMO energies and predict redox behavior.

NBO Analysis : Identify charge distribution in the amino-isophthalate moiety to rationalize nucleophilic reactivity.

TD-DFT : Simulate UV-Vis spectra and compare with experimental data ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.